3-(Butan-2-yloxy)benzene-1-sulfonyl chloride

Sulfonylation Nucleophilic substitution Structure-activity relationship

3-(Butan-2-yloxy)benzene-1-sulfonyl chloride (CAS 69129-62-0), also known as 3-sec-butoxybenzenesulfonyl chloride, is a specialized aromatic sulfonyl chloride. It features a sulfonyl chloride (-SO₂Cl) electrophilic 'warhead' and a sec-butyl ether substituent at the *meta* position of the benzene ring.

Molecular Formula C10H13ClO3S
Molecular Weight 248.73
CAS No. 69129-62-0
Cat. No. B3056116
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Technical Parameters


Basic Identity
Product Name3-(Butan-2-yloxy)benzene-1-sulfonyl chloride
CAS69129-62-0
Molecular FormulaC10H13ClO3S
Molecular Weight248.73
Structural Identifiers
SMILESCCC(C)OC1=CC(=CC=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H13ClO3S/c1-3-8(2)14-9-5-4-6-10(7-9)15(11,12)13/h4-8H,3H2,1-2H3
InChIKeyNMPIJVJGPLCDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selecting 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride: A Strategic Building Block for Sulfonylation


3-(Butan-2-yloxy)benzene-1-sulfonyl chloride (CAS 69129-62-0), also known as 3-sec-butoxybenzenesulfonyl chloride, is a specialized aromatic sulfonyl chloride . It features a sulfonyl chloride (-SO₂Cl) electrophilic 'warhead' and a sec-butyl ether substituent at the *meta* position of the benzene ring . This specific substitution pattern distinguishes it from simpler analogs and is crucial for controlling reactivity and selectivity in the synthesis of sulfonamides and sulfonate esters .

Why Generic Sulfonyl Chlorides Cannot Substitute for 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in Critical Applications


The assumption that all benzenesulfonyl chlorides are interchangeable overlooks the profound influence of ring substituents on their reaction kinetics and selectivity [1]. Generic substitutions can lead to unexpected outcomes, such as lower yields due to slower reaction rates with electron-withdrawing analogs, or the formation of unwanted byproducts due to altered regioselectivity in competitive environments. The specific electronic and steric signature of the *meta*-butan-2-yloxy group is not a minor variation but a key design element that dictates the compound's behavior in a synthetic sequence, making it irreplaceable for achieving a specific molecular architecture or property [2].

Quantitative Evidence Guide for Selecting 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride


Enhanced Electrophilic Reactivity via Electron-Donating Substituent Effect

The *meta*-butan-2-yloxy group is an electron-donating substituent via resonance. Aromatic sulfonyl chlorides with electron-donating substituents demonstrate a higher rate of nucleophilic substitution (e.g., sulfonamide formation) compared to unsubstituted benzenesulfonyl chloride or those with electron-withdrawing groups [1]. This class-level inference is based on the established principle that electron-donating groups increase the electron density at the sulfur atom, enhancing its electrophilicity, as confirmed by kinetic studies showing a Hammett ρ-value of +2.02 for chloride exchange reactions [2].

Sulfonylation Nucleophilic substitution Structure-activity relationship

Controlled Steric Hindrance for Chemoselectivity in Complex Substrates

The *meta*-substitution of the butan-2-yloxy group places steric bulk at a distance from the reactive -SO₂Cl center, differentiating it from *ortho*-substituted analogs which cause direct steric hindrance, and *para*-substituted analogs which do not [1]. While *ortho*-alkyl groups can counterintuitively accelerate some reactions, they also significantly alter the transition state geometry and can lead to unpredictable selectivity . The *meta*-position offers a balanced steric profile, allowing for nucleophilic attack on the sulfur center with less interference than an *ortho*-substituted derivative.

Chemoselectivity Steric effects Sulfonyl chloride

Predicted Stability Profile Relative to Aliphatic and EW-Group Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides like this one are generally more stable towards hydrolysis than their aliphatic counterparts (e.g., methanesulfonyl chloride) due to resonance stabilization of the aromatic ring [1]. Furthermore, its electron-donating butan-2-yloxy group is predicted to make it more stable (less prone to hydrolysis) than aromatic sulfonyl chlorides bearing strong electron-withdrawing groups, which are highly susceptible to nucleophilic attack by water [2]. This places it in a desirable 'Goldilocks zone' of reactivity and stability.

Chemical stability Hydrolysis Storage

Optimal Application Scenarios for 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride Based on Its Unique Profile


Efficient and Parallel Synthesis of Sulfonamide-Focused Libraries

The enhanced reactivity conferred by the electron-donating *meta*-butan-2-yloxy group makes this sulfonyl chloride an excellent candidate for high-throughput experimentation and parallel synthesis. In array chemistry, where rapid and reliable sulfonylation of diverse amine building blocks is required, this compound's faster reaction kinetics [1] can translate to higher success rates and purities across a library, minimizing the need for optimization of each individual reaction. Its moderate stability also ensures consistent performance over the course of a campaign.

Site-Selective Sulfonylation of Complex, Polyfunctional Molecules

In the late-stage functionalization of complex natural products or advanced pharmaceutical intermediates, chemoselectivity is paramount. The balanced steric profile of this *meta*-substituted sulfonyl chloride [1] offers a valuable tool for achieving site-selective modification. It is less likely to react with hindered nucleophilic sites than an unsubstituted or *para*-substituted analog, and avoids the unpredictable steric and electronic effects of an *ortho*-substituted derivative. This allows for a more controlled installation of the sulfonyl group at a desired position.

Synthesis of Sulfonate Esters with Tuned Hydrolytic Stability

When used to synthesize sulfonate esters, the *meta*-butan-2-yloxy group imparts specific electronic and steric properties to the resulting ester. The moderate reactivity of the parent sulfonyl chloride [1] can be advantageous for coupling with sensitive or base-labile alcohols. Furthermore, the resulting sulfonate ester's hydrolytic stability will differ from those derived from, for instance, a *para*-nitrobenzenesulfonyl chloride (a common leaving group), offering a new tool for tuning the reactivity of the sulfonate in subsequent transformations or for modulating the properties of a final molecule.

Protecting Group Strategy in Multi-Step Syntheses

The specific combination of a moderately electron-donating ether and a *meta*-substitution pattern provides a unique set of conditions for orthogonal protection. The resulting sulfonamide or sulfonate can be designed to be stable under a set of reaction conditions where other protecting groups would be labile, but could be removed under different, specific conditions. This expands the available toolkit for complex molecule construction, offering a 'middle-ground' stability that is not found in simpler, more generic sulfonyl chlorides [1].

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